molecular formula C6H13NO2*HCl B555495 Methyl D-valinate hydrochloride CAS No. 7146-15-8

Methyl D-valinate hydrochloride

Cat. No. B555495
CAS RN: 7146-15-8
M. Wt: 131,18*36,45 g/mole
InChI Key: KUGLDBMQKZTXPW-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Methyl D-valinate hydrochloride is C6H14ClNO2 . The average mass is 131.173 Da and the monoisotopic mass is 131.094635 Da .


Physical And Chemical Properties Analysis

Methyl D-valinate hydrochloride has a density of 1.0±0.1 g/cm3, a boiling point of 145.7±13.0 °C at 760 mmHg, and a vapour pressure of 4.8±0.3 mmHg at 25°C . It is soluble in water and other solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a melting point of 170 °C (dec.) .

Scientific Research Applications

  • L-Valine Methyl Ester Hydrochloride in Anti-hypertensive Drugs : L-valine methyl ester hydrochloride is used in the production of anti-hypertensive drugs. An analytical method using gas chromatography has been developed for this compound, emphasizing its importance in pharmaceutical industry applications (Shinde, Malik, & Asati, 2013).

  • Metabolism of D-Lysergyl Derivatives in Claviceps purpurea : A study on Claviceps purpurea, a fungus, investigated the metabolism of d-lysergyl-L-valine-U-14C-methyl ester, a derivative of D-valine. This research provides insights into the biochemical pathways involving valine derivatives in microorganisms (Maier, Erge, & Gröger, 1974).

  • Synthesis of Valsartan from L-Valin Methyl Ester Hydrochloride : Valsartan, an antihypertensive agent, is synthesized from L-valin methyl ester hydrochloride. This study demonstrates a method suitable for industrial production, highlighting the compound's role in synthesizing clinically important drugs (Zhang, Zheng, Bi, & Li, 2008).

  • Application and Microbial Preparation of D-Valine : D-valine is used in the synthesis of pesticides, veterinary antibiotics, and pharmaceutical drugs. This study reviews the industrial applications of D-valine and methods for its microbial preparation, reflecting its widespread use in various sectors (Chen, Shi, Zhao, Gao, & Zhang, 2016).

Safety And Hazards

Methyl D-valinate hydrochloride should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided . It’s also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

methyl (2R)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLDBMQKZTXPW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221673
Record name Methyl D-valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl D-valinate hydrochloride

CAS RN

7146-15-8
Record name D-Valine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7146-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-valinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl D-valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methanol (50 ml) is cooled to −15° C., then thionyl chloride (21.2 g) is added dropwise to the methanol, and the solution is stirred for 20 minutes. DL-Valine is added to the solution, and the mixture is stirred overnight. The reaction mixture is concentrated under reduced pressure, and diethyl ether is added to the resulting residue to precipitate crystals. The precipitated crystals are filtered off to give the titled reference compound (8.68 g).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl D-valinate hydrochloride
Reactant of Route 2
Methyl D-valinate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl D-valinate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl D-valinate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl D-valinate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl D-valinate hydrochloride

Citations

For This Compound
5
Citations
YJ Hu, Y Zhou, JJ Gao, H Zhang, KR Yang… - Organic Chemistry …, 2022 - pubs.rsc.org
… Unfortunately, methyl (S)-2-amino-2-phenylacetate hydrochloride and methyl D-valinate hydrochloride were not compatible with this method to obtain the non-iodine-functionalized …
Number of citations: 6 pubs.rsc.org
JW Cuozzo, MA Clark, AD Keefe… - Journal of Medicinal …, 2020 - ACS Publications
… To a solution of 2-fluoro-5-(trifluoromethyl)benzoic acid (0.75 g, 3.6 mmol) in CH 2 Cl 2 (5 mL) were added methyl-d-valinate hydrochloride (0.61 g, 3.6 mmol), HATU (2.1 g, 0.55 mmol), …
Number of citations: 66 pubs.acs.org
MD Sørensen, LKA Blæhr, MK Christensen… - Bioorganic & medicinal …, 2003 - Elsevier
… Benzaldehyde (12.7 g, 119 mmol) was added to an ice-cooled mixture of methyl-d-valinate hydrochloride (20.0 g, 119 mmol) and NaBH 3 CN (7.48 g, 119 mmol) in 350 mL methanol …
Number of citations: 80 www.sciencedirect.com
A Irastorza Epelde - 2017
Number of citations: 0
AI Epelde, AC Navarro - 2017 - core.ac.uk
Los 1H-1, 2, 3-triazoles son compuestos heterocíclicos que durante los últimos 15 años han atraído un enorme interés debido a sus crecientes aplicaciones en campos tales como la …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.